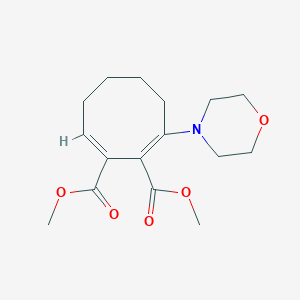![molecular formula C15H12ClN B189767 6-(氯甲基)-11H-二苯并[b,e]氮杂菲 CAS No. 21535-44-4](/img/structure/B189767.png)
6-(氯甲基)-11H-二苯并[b,e]氮杂菲
描述
6-(chloromethyl)-11H-dibenzo[b,e]azepine, also known as 6-Chloromethylmorphanthridine, is an intermediate for Epinastine . Its molecular weight is 241.71 .
Synthesis Analysis
The synthesis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine involves the reaction of 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent under protection to generate an amino-protective compound . This is followed by a reduction reaction and deprotection reaction to generate 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine . Finally, cyanogen bromide cyclization on the 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine is carried out, followed by neutralization with alkali, and reaction with hydrochloric acid to generate the epinastine hydrochloride .Molecular Structure Analysis
The molecular structure of 6-(chloromethyl)-11H-dibenzo[b,e]azepine is C15H14ClN . It has a predicted boiling point of 405.0±24.0 °C, a predicted density of 1.148±0.06 g/cm3, and a predicted pKa of 3.59±0.40 .Physical And Chemical Properties Analysis
6-(chloromethyl)-11H-dibenzo[b,e]azepine has a predicted boiling point of 405.0±24.0 °C, a predicted density of 1.148±0.06 g/cm3, and a predicted pKa of 3.59±0.40 .科学研究应用
1. Intramolecular Asymmetric Reductive Amination
- Summary of Application: This compound is used in the synthesis of enantioenriched dibenz[c,e]azepines . Dibenz[c,e]azepines are a class of unique 7-membered cyclic amines featuring a biaryl bridge and have attracted increasing attention due to their importance in biological and synthetic chemistry .
- Methods of Application: An Ir-catalyzed intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives has been described . Using this unprecedented approach, synthetically useful dibenz[c,e]azepines containing both central and axial chiralities are obtained .
- Results or Outcomes: The methodology represents a rare example of enantioselective chemocatalytic synthesis of chiral dibenz[c,e]azepines featuring a broad substrate scope . The products are obtained with excellent enantiocontrol (up to 97% ee) .
2. Synthesis of Epinastine HCl
- Summary of Application: “6-(chloromethyl)-11H-dibenzo[b,e]azepine” is used as a starting material in the synthesis of Epinastine HCl , a second-generation histamine H1 receptor antagonist used as a non-sedative antiallergic drug .
- Methods of Application: The starting material is treated with cyanamide to afford dehydroepinastine in significantly high yield, which is subsequently reduced in the presence of aqueous HCl to give epinastine HCl .
- Results or Outcomes: The synthesis provides epinastine HCl in only two steps with a 75% overall yield . This new route overcomes problems associated with reported processes such as using toxic and dangerous chemicals, lengthy synthetic steps, or low overall product yields .
3. Agonistic Activity Assessment
- Summary of Application: This compound is used to assess the agonistic activity of dibenzazepine derivatives . Dibenzazepine derivatives are extremely potent activators of the human transient receptor potential ankyrin 1 receptor, which plays a key role as a biological sensor .
- Methods of Application: A simple approach is introduced to assess the agonistic activity of dibenzazepine derivatives including 11H-dibenz[b,e]azepine and the dibenz[b,f][1,4]oxazepine derivatives . This new approach is based on molecular moieties for desk calculation of these compounds .
- Results or Outcomes: The measured agonistic activities of 31 diverse compounds in terms of pEC 50 =\u2009−log (EC 50 ), where EC 50 is half-maximal effective concentration, are used as training (26 compounds) and test (5 compounds) sets . The calculated values of leave-one-out ( Q2LOO) and the leave-more-out ( Q2LMO) cross-validations are the same (0.99550) and very close to the coefficient of determination ( R2 =\u20090.9965), which confirms that the new model is robust, well-behaved, and not over-fitted .
4. Biological Sensor Activation
- Summary of Application: This compound is used to assess the agonistic activity of dibenzazepine derivatives . Dibenzazepine derivatives are extremely potent activators of the human transient receptor potential ankyrin 1 receptor, which plays a key role as a biological sensor .
- Methods of Application: A simple approach is introduced to assess the agonistic activity of dibenzazepine derivatives including 11H-dibenz[b,e]azepine and the dibenz[b,f][1,4]oxazepine derivatives . This new approach is based on molecular moieties for desk calculation of these compounds .
- Results or Outcomes: The measured agonistic activities of 31 diverse compounds in terms of pEC 50 =\u2009−log (EC 50 ), where EC 50 is half-maximal effective concentration, are used as training (26 compounds) and test (5 compounds) sets . For the internal cross-validation, the calculated values of leave-one-out ( Q2LOO) and the leave-more-out ( Q2LMO) cross-validations are the same (0.99550) and very close to the coefficient of determination ( R2 =\u20090.9965), which confirms that the new model is robust, well-behaved, and not over-fitted .
未来方向
Dibenzazepine derivatives, including 6-(chloromethyl)-11H-dibenzo[b,e]azepine, show extremely potent activators of the human transient receptor potential ankyrin 1 receptor, which has a key role as a biological sensor . This suggests potential future directions in the development of drugs targeting this receptor.
属性
IUPAC Name |
6-(chloromethyl)-11H-benzo[c][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMMHAZDMPISBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355711 | |
| Record name | 6-(chloromethyl)-11H-dibenzo[b,e]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195765 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(chloromethyl)-11H-dibenzo[b,e]azepine | |
CAS RN |
21535-44-4 | |
| Record name | 6-(Chloromethyl)-11H-dibenz[b,e]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21535-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(chloromethyl)-11H-dibenzo[b,e]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



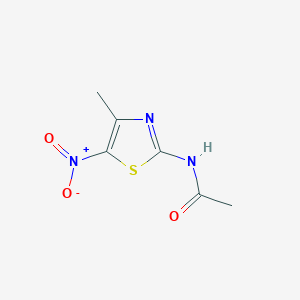
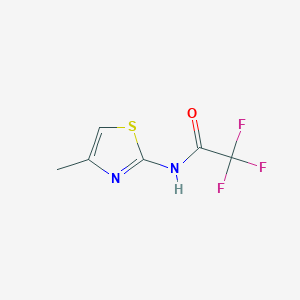
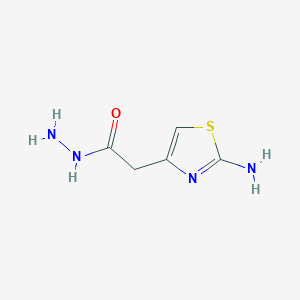
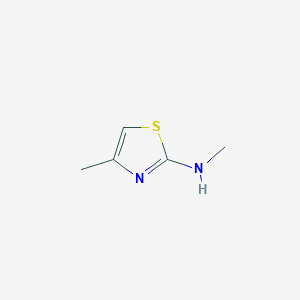
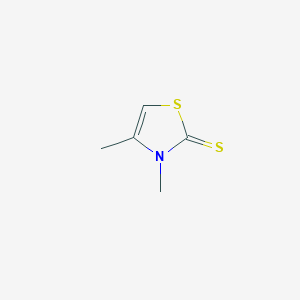
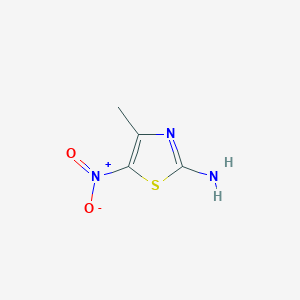


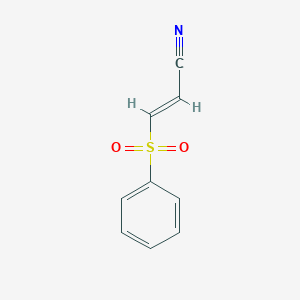
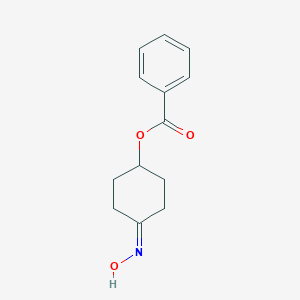

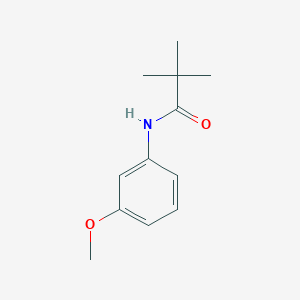
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
